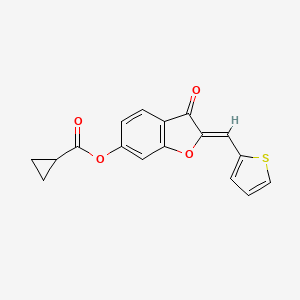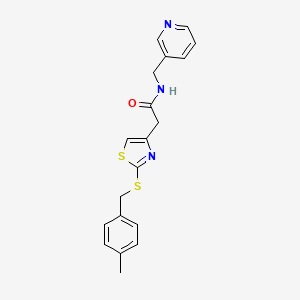
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is a thiazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- Antitumor Evaluation of Heterocyclic Compounds : A study explored the synthesis of various heterocyclic derivatives, including those with thiazole and pyridine rings, starting from compounds like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds showed significant antiproliferative activity against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).
Anticancer Properties
- Functionalized Pyridine Linked Thiazole Derivatives : Research on new pyridine linked thiazole derivatives revealed promising anticancer activity, particularly against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. This study highlighted the potential of thiazole compounds in anticancer therapy (Alqahtani et al., 2020).
Synthesis and Modeling for Antioxidant Agents
- 5-Arylazo-2-Chloroacetamido Thiazole Derivatives : A study synthesized 5-arylazo-2-chloroacetamido thiazole derivatives and evaluated their antioxidant efficacy. These compounds were analyzed using quantum chemical calculations and molecular docking to estimate their antioxidant activity, demonstrating potential as antioxidant agents (Hossan, 2020).
Discovery of Clinical Candidates
- Aqueous-Soluble ACAT-1 Inhibitor : A particular compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide, was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Kinase Inhibitory and Anticancer Activities
- Thiazolyl N-Benzyl-Substituted Acetamide Derivatives : Research on N-benzyl substituted acetamide derivatives containing thiazole showed inhibitory activities against Src kinase. Some derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, highlighting their potential in cancer therapy (Fallah-Tafti et al., 2011).
Application in Fluorescent Probes
- Synthesis of Imidazo[1,2-a]pyridines for Mercury Ion Detection : A study reported the synthesis of imidazo[1,2-a]pyridine derivatives, which were efficient fluorescent probes for mercury ion detection in various solutions, showcasing their application in environmental monitoring (Shao et al., 2011).
Synthesis of Diverse Heterocycles
- Synthesis of N-Substituted Arylidene, Pyrazole, and Thioxopyrimidine Derivatives : Research focused on synthesizing a series of novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives. These compounds were tested for antimicrobial activities, indicating their potential in pharmaceutical applications (Hawas et al., 2012).
Antioxidant and Antitumor Evaluation
- New N-Substituted-2-Amino-1,3,4-Thiadiazoles : The synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles demonstrated antioxidant and antitumor activities, suggesting their potential in medical applications (Hamama et al., 2013).
Propiedades
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-4-6-15(7-5-14)12-24-19-22-17(13-25-19)9-18(23)21-11-16-3-2-8-20-10-16/h2-8,10,13H,9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJPNZXCMJMXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)
![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2916155.png)
![2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2916157.png)

![1-(4-Ethoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2916159.png)
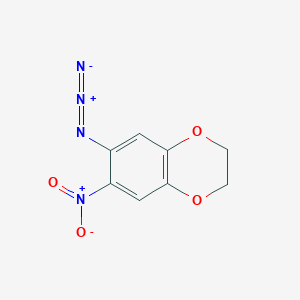
![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)
![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)
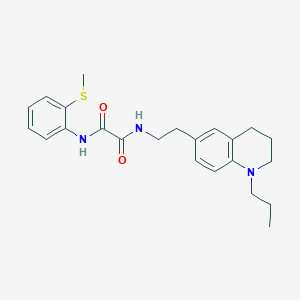
![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)
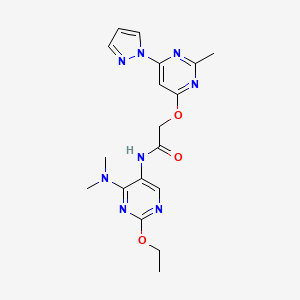
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)
